N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a synthetic organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide involves a multi-step reaction process. One common synthetic route starts with the preparation of the cyclohex-1-en-1-yl precursor through the hydrogenation of benzene. This is followed by the alkylation of the cyclohexenyl compound with ethylene to form the cyclohex-1-en-1-yl ethyl intermediate.
In the next step, the thiophene and pyrazole rings are introduced through a palladium-catalyzed cross-coupling reaction. Finally, the diamide functional group is formed by reacting the intermediate with ethanediamine under controlled conditions. Reaction conditions typically involve the use of solvents such as tetrahydrofuran or dimethylformamide, with the reaction being conducted at elevated temperatures and under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized for efficiency and yield. Continuous flow reactors and automated processes are employed to ensure consistent quality and high throughput. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : Oxidation of the compound can be achieved using common oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of oxidized derivatives with altered functional groups.
Reduction: : Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which convert certain functional groups to their reduced forms.
Substitution: : The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another using suitable nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Tetrahydrofuran, dimethylformamide
Catalysts: : Palladium catalysts for cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield derivatives with additional oxygen-containing functional groups, while reduction reactions could produce compounds with simpler hydrocarbon chains.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : Investigated for its potential as a bioactive compound with applications in pharmacology. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine: : Explored for its potential therapeutic properties. Research focuses on its ability to interact with specific molecular targets and pathways, making it a candidate for drug development.
Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism by which N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately influencing cellular processes and physiological outcomes.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide stands out due to its unique combination of functional groups and structural features. This combination provides distinct reactivity and biological activity profiles.
Similar Compounds
N'-[2-(phenyl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
N'-[2-(cyclohexyl)ethyl]-N-{2-[5-(1H-imidazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
N'-[2-(cyclohex-2-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-3-yl)thiophen-2-yl]ethyl}ethanediamide
Each of these similar compounds shares certain structural elements with the primary compound but differs in specific functional groups or substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-24-14-16(13-23-24)18-8-7-17(27-18)10-12-22-20(26)19(25)21-11-9-15-5-3-2-4-6-15/h5,7-8,13-14H,2-4,6,9-12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVDQVDPUMBFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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